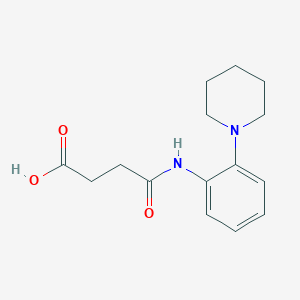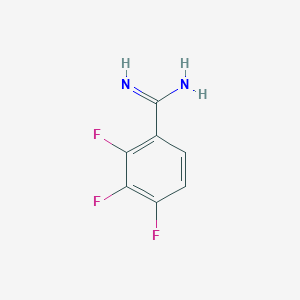
Cinamolol
Übersicht
Beschreibung
Cinamolol is a beta-adrenergic blocker, which is a type of medication that reduces blood pressure by blocking the effects of adrenaline on the heart and blood vessels. It is primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Cinamolol kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Hydroxy-3-Isopropylaminopropoxybenzol mit Methylacrylat beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid und eines Lösungsmittels wie Ethanol. Die Reaktion verläuft über eine Veresterung, gefolgt von Reinigungsschritten, um das Endprodukt zu isolieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen erfolgt die Produktion von this compound in großen chemischen Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert werden. Der Prozess umfasst Schritte wie Mischen, Erhitzen und Kühlen, gefolgt von Filtration und Kristallisation, um reines this compound zu erhalten. Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Reinheit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cinamolol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktion von this compound kann zu Alkoholderivaten führen.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat in polaren Lösungsmitteln sind typisch.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Alkoholderivate.
Substitution: Verschiedene substituierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
Cinamolol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung in Studien über Betablocker verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.
Medizin: Studien zu seinem Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen und seinen Auswirkungen auf Herzfrequenz und Blutdruck.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in Qualitätskontrolllaboren verwendet .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Beta-adrenerge Rezeptoren blockiert, die Proteine sind, die sich auf der Zelloberfläche von Herz und Blutgefäßen befinden. Durch die Hemmung dieser Rezeptoren reduziert this compound die Wirkung von Adrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt. Dieser Mechanismus beinhaltet die Hemmung der Produktion von cyclischem Adenosinmonophosphat (cAMP), einem wichtigen Signalmolekül im adrenergen Signalweg .
Ähnliche Verbindungen:
Propranolol: Ein weiterer Betablocker, der für ähnliche Herz-Kreislauf-Erkrankungen eingesetzt wird.
Atenolol: Ein selektiver Beta-1-Blocker mit weniger Nebenwirkungen auf die Atemwege.
Metoprolol: Ein Beta-1-selektiver Blocker, der häufig bei der Behandlung von Bluthochdruck und Angina eingesetzt wird .
Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Bindungsaffinität und pharmakokinetischen Eigenschaften, die in bestimmten klinischen Szenarien Vorteile bieten können. Seine Molekülstruktur ermöglicht unterschiedliche Wechselwirkungen mit Beta-adrenergen Rezeptoren, was möglicherweise zu anderen therapeutischen Ergebnissen führt als bei anderen Betablockern .
Wirkmechanismus
Cinamolol exerts its effects by blocking beta-adrenergic receptors, which are proteins located on the surface of cells in the heart and blood vessels. By inhibiting these receptors, this compound reduces the effects of adrenaline, leading to a decrease in heart rate and blood pressure. This mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) production, which is a key signaling molecule in the adrenergic pathway .
Vergleich Mit ähnlichen Verbindungen
Propranolol: Another beta-adrenergic blocker used for similar cardiovascular conditions.
Atenolol: A selective beta-1 blocker with fewer side effects on the respiratory system.
Metoprolol: A beta-1 selective blocker commonly used in the treatment of hypertension and angina .
Uniqueness: Cinamolol is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain clinical scenarios. Its molecular structure allows for distinct interactions with beta-adrenergic receptors, potentially leading to different therapeutic outcomes compared to other beta blockers .
Eigenschaften
IUPAC Name |
methyl (E)-3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12(2)17-10-14(18)11-21-15-7-5-4-6-13(15)8-9-16(19)20-3/h4-9,12,14,17-18H,10-11H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRSDAUWAOJRPA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C=CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1/C=C/C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031594 | |
| Record name | Cinamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39099-98-4 | |
| Record name | Methyl (2E)-3-[2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39099-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinamolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039099984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinamolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINAMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7531Q8398Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)








